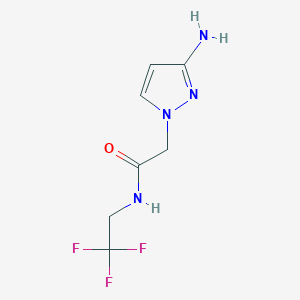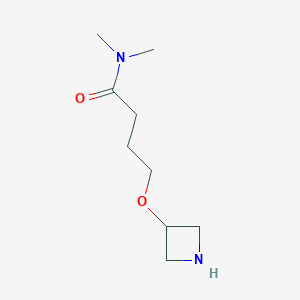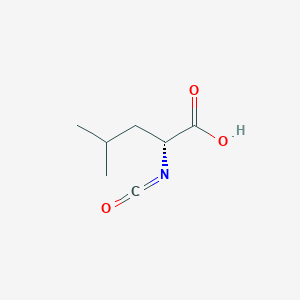![molecular formula C14H16FNO B13630074 N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane structure.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the benzamide group: The final step involves the coupling of the spirocyclic intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced benzamide compounds, and substituted spirocyclic structures .
Aplicaciones Científicas De Investigación
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-{6-fluorospiro[3.3]heptan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-{6-fluorospiro[3.3]heptan-2-yl}benzamide can be compared with other spirocyclic benzamide derivatives, such as:
- N-{6-chlorospiro[3.3]heptan-2-yl}benzamide
- N-{6-bromospiro[3.3]heptan-2-yl}benzamide
- N-{6-methylspiro[3.3]heptan-2-yl}benzamide
These compounds share similar structural features but differ in the substituents attached to the spirocyclic core. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activity, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C14H16FNO |
|---|---|
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
N-(2-fluorospiro[3.3]heptan-6-yl)benzamide |
InChI |
InChI=1S/C14H16FNO/c15-11-6-14(7-11)8-12(9-14)16-13(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17) |
Clave InChI |
RHOTWVBJIUYHOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)F)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine](/img/structure/B13629991.png)
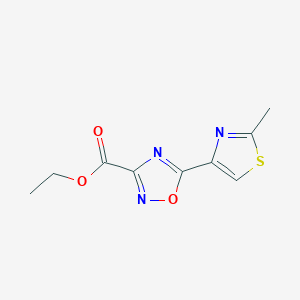
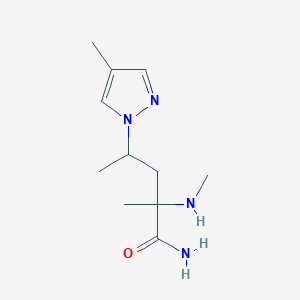
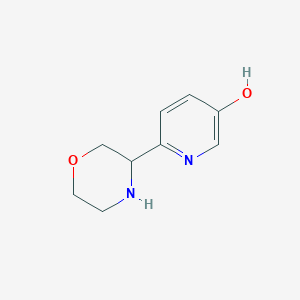
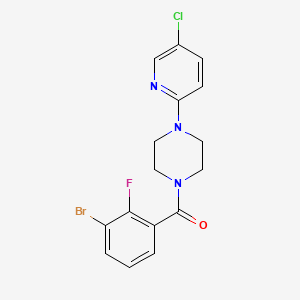
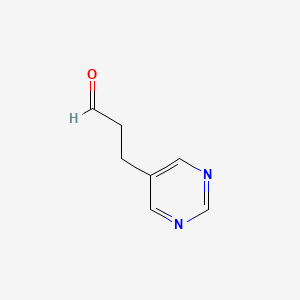
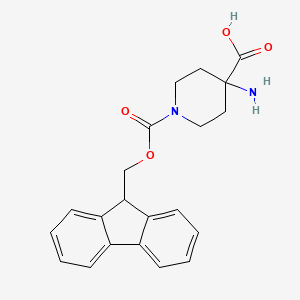
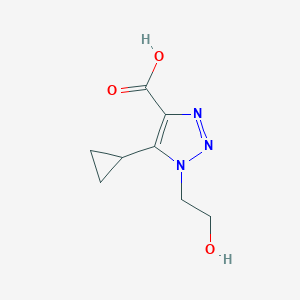
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)

